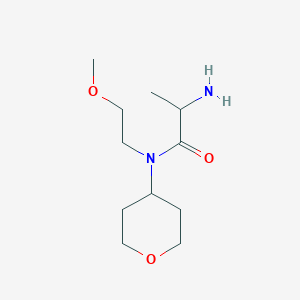

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Description

2-Amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a secondary amide featuring a propanamide backbone substituted with an amino group at the 2-position. The molecule includes a tetrahydro-2H-pyran-4-yl (THP) ring and a 2-methoxyethyl group as N-substituents. Its molecular formula is C₁₁H₂₁N₂O₃, with an approximate molar mass of 235.3 g/mol (estimated based on structural analogs).

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-9(12)11(14)13(5-8-15-2)10-3-6-16-7-4-10/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHBDUNMMZDPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CCOC)C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyethylamine with a suitable precursor containing the tetrahydropyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

2-Chloro-N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Molecular Formula: C₁₁H₂₀ClNO₃

- Molar Mass: 249.735 g/mol (average), 249.113 g/mol (monoisotopic)

- Key Differences: The 2-position substituent is a chlorine atom instead of an amino group. Higher molar mass due to chlorine’s atomic weight (35.5 vs. 16 g/mol for NH₂). Reactivity: The chloro group acts as a leaving group, enabling nucleophilic substitution reactions, whereas the amino group in the target compound participates in hydrogen bonding and acid-base interactions.

3-Amino-N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Molecular Formula : C₁₁H₂₁N₂O₃ (positional isomer of the target compound)

- Key Differences: The amino group is at the 3-position instead of the 2-position. Stereochemical Impact: Positional isomerism may alter conformational flexibility and binding interactions with biological targets. Solubility: The 3-amino isomer could exhibit different solubility profiles due to altered hydrogen-bonding geometry. Limited data are available for direct comparison, but positional isomers often show divergent bioactivity .

2-(2-Bromo-4-Fluorophenoxy)-N-(2-Methoxyethyl)propanamide

- Molecular Formula: C₁₂H₁₅BrFNO₃

- Molar Mass : 320.15 g/mol

- Key Differences: A phenoxy group substituted with bromine and fluorine replaces the THP and amino groups. Pharmacological Potential: Halogenated aromatic compounds often target enzymes or receptors with hydrophobic binding pockets, differing from the target’s likely interactions .

3-(4-Methoxyphenyl)-3-Phenyl-N-[(4-Phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide

- Molecular Formula: C₂₈H₃₁NO₃

- Molar Mass : ~429.5 g/mol (estimated)

- Bioavailability: Increased molecular weight and steric bulk may reduce membrane permeability compared to the simpler target compound. Target Specificity: Designed for interactions with hydrophobic or aromatic-rich binding sites (e.g., kinase inhibitors) .

N-[4-(Methoxymethyl)-1-[2-(Thiophen-2-yl)ethyl]piperidin-4-yl]-N-Phenylpropanamide

- Molecular Formula : C₂₃H₃₁N₂O₂S

- Key Differences: A piperidine ring and thiophene group replace the THP and amino substituents. Electronic Properties: Thiophene contributes to π-electron density, while the piperidine’s nitrogen enables protonation at physiological pH. Biological Targets: Likely targets ion channels or receptors with sulfur-binding motifs, unlike the THP-containing target compound .

Research Implications

- Substituent Effects: The amino group in the target compound enhances solubility and target engagement via hydrogen bonding, whereas halogen or aromatic substituents favor hydrophobic interactions .

- Positional Isomerism: 2-Amino vs.

- Structural Complexity : Bulky analogs (e.g., ) may sacrifice bioavailability for target specificity, whereas simpler structures like the target compound balance permeability and reactivity .

Biological Activity

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including an amino group, a methoxyethyl side chain, and a tetrahydro-2H-pyran moiety, suggest a promising profile for various applications in medicinal chemistry. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The presence of the tetrahydro-2H-pyran ring contributes to its cyclic characteristics, which may influence its reactivity and interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Amino Group | Contributes to hydrogen bonding |

| Methoxyethyl Side Chain | Enhances solubility and bioavailability |

| Tetrahydro-2H-Pyran Moiety | Provides cyclic structure affecting reactivity |

Biological Activity

Preliminary studies have indicated that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Initial tests suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, thus reducing inflammatory markers.

- Cytotoxic Effects : Studies indicate possible cytotoxicity against certain cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antimicrobial properties.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound reduced prostaglandin E2 (PGE2) levels significantly, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : The compound was tested on various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance have been employed to assess binding affinities with target proteins.

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-hydroxyethyl)-N'-(4-methylphenyl)acetamide | Hydroxyethyl side chain | Enhanced solubility due to hydroxyl group |

| 1-amino-N-(3-methoxypropyl)-N-(tetrahydro-3-furanyl)acetamide | Furan ring structure | Different reactivity due to furan |

| N,N-diethylglycine | Simple structure with ethyl groups | Lacks cyclic structure |

The uniqueness of this compound lies in its combination of cyclic structure and specific functional groups, potentially leading to distinctive biological activities not observed in other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.